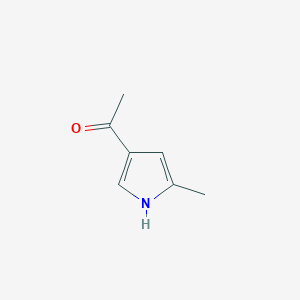
1-(5-methyl-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the acylation of 5-methylpyrrole using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 1-(5-Methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(5-Methyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
作用機序
The mechanism of action of 1-(5-methyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(5-Methyl-1H-pyrrol-3-yl)ethanone can be compared to other pyrrole derivatives:
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound has a similar structure but differs in the position of the methyl group, which can affect its reactivity and biological activity.
2-Acetyl-1-methylpyrrole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
1-(5-Methyl-1H-pyrrol-3-yl)ethanone, also known as 5-methylpyrrole-3-acetone, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, supported by relevant studies and case analyses.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrole ring, which is known for its diverse biological activities. The presence of the methyl group at position 5 enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a valuable addition to the arsenal against resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in cancer cells through multiple mechanisms.
Case Study: Apoptotic Mechanisms
In a study involving prostate cancer LNCaP cells, treatment with this compound resulted in significant apoptosis as evidenced by TUNEL assays and Western blot analysis. The mechanism involved cytochrome C release and activation of caspases, indicating that the compound may modulate apoptotic pathways effectively .
Table 2: Effects on Cancer Cell Lines
| Cancer Cell Line | Treatment Concentration (μM) | Apoptosis Induction (%) |
|---|---|---|
| LNCaP (Prostate) | 95 | 70 |
| HeLa (Cervical) | 60 | 65 |
| A549 (Lung) | 80 | 60 |
These results highlight the potential of this compound as a therapeutic agent in cancer treatment .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound binds to receptors or enzymes involved in cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.
特性
IUPAC Name |
1-(5-methyl-1H-pyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(4-8-5)6(2)9/h3-4,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDXBSFUVVIDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














